Radafaxine hydrochloride

概要

説明

作用機序

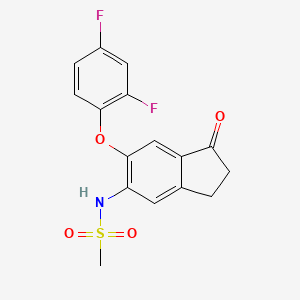

ラダファキシン塩酸塩は、ノルエピネフリンとドーパミンの再取り込みを阻害することで、シナプス間隙におけるこれらの神経伝達物質の濃度を高めることで効果を発揮します。 . この作用は、うつ病やその他の気分障害の症状を軽減すると考えられています。 分子標的は、ノルエピネフリン輸送体(NET)とドーパミン輸送体(DAT)です。 .

類似化合物の比較

ラダファキシン塩酸塩は、ブプロピオンやマニファキシンなどの他のNDRIと類似しています。 ドーパミンの再取り込み阻害よりも、ノルエピネフリンの再取り込み阻害に対する効力が強く、ノルエピネフリンに対してより選択的です。 . この選択性は、疼痛や疲労に対する効果の増強に寄与している可能性があります。 . 他の類似化合物には、3-クロロフェンメトラジンとヒドロキシブプロピオンなどがあります。 .

参考文献

生化学分析

Biochemical Properties

Radafaxine hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of norepinephrine and dopamine. It interacts with dopamine transporters (DAT) and norepinephrine transporters (NET), selectively inhibiting the reuptake of norepinephrine over dopamine . This selective inhibition is crucial for its therapeutic effects, as it enhances the availability of these neurotransmitters in the synaptic cleft, thereby modulating mood and pain perception.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by increasing the levels of norepinephrine and dopamine in the synaptic cleft, which in turn modulates the activity of downstream signaling pathways. This compound also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Additionally, this compound affects cellular metabolism by influencing the energy balance within neurons, thereby enhancing their function and resilience .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine and norepinephrine transporters. By inhibiting these transporters, this compound prevents the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This inhibition results in enhanced neurotransmission and improved mood regulation. Furthermore, this compound may also modulate the activity of nicotinic acetylcholine receptors (nAChRs), contributing to its overall therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound maintains its efficacy in modulating neurotransmitter levels and cellular function over extended periods. Prolonged exposure to the compound may lead to adaptive changes in cellular responses, necessitating careful monitoring of its effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances norepinephrine and dopamine levels, leading to improved mood and pain relief. At higher doses, this compound may exhibit toxic or adverse effects, including increased anxiety and potential neurotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2B6. The metabolism of this compound results in the formation of various metabolites, some of which retain pharmacological activity. These metabolic pathways influence the overall efficacy and safety profile of the compound, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues. This distribution pattern is crucial for its therapeutic effects, as it ensures adequate concentrations of the compound at the site of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it exerts its inhibitory effects on neurotransmitter transporters. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and therapeutic potential .

準備方法

ラダファキシン塩酸塩は、ブプロピオンの強力な代謝産物です。 合成経路は、ブプロピオンを選択的に還元してヒドロキシブプロピオンを生成し、続いて(S,S)-異性体を単離するというものです。 .

化学反応の分析

ラダファキシン塩酸塩は、次のような様々な種類の化学反応を起こします。

酸化: 様々な代謝産物を生成するために酸化されることがあります。

還元: この化合物は、ブプロピオンの還元の生成物です。

これらの反応で使用される一般的な試薬と条件には、還元剤としての水素化リチウムアルミニウムによる還元と、酸化剤としての過マンガン酸カリウムによる酸化などがあります。 これらの反応によって生成される主要な生成物は、ラダファキンの様々な代謝産物です。 .

科学的研究の応用

ラダファキシン塩酸塩は、その潜在的な治療効果のために、科学研究で使用されてきました。 主要なうつ病、双極性障害、神経障害性疼痛、線維筋痛症、肥満の治療について研究されています。 . ノルエピネフリンとドーパミンの再取り込みを阻害する能力は、神経薬理学と精神薬理学の研究にとって貴重な化合物となっています。 .

類似化合物との比較

Radafaxine hydrochloride is similar to other NDRIs such as bupropion and manifaxine. it has a higher potency for inhibiting norepinephrine reuptake compared to dopamine reuptake, making it more selective for norepinephrine . This selectivity may account for its increased effect on pain and fatigue . Other similar compounds include 3-chlorophenmetrazine and hydroxybupropion .

References

特性

IUPAC Name |

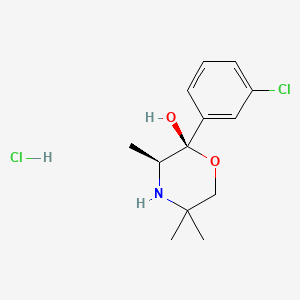

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H/t9-,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXTVTDGPVINDN-BTJVGWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909896 | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106083-71-0 | |

| Record name | Radafaxine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106083710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106083-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RADAFAXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD411HZ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)